molecular formula C12H23NO4 B13692354 Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate

Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate

Cat. No.: B13692354
M. Wt: 245.32 g/mol
InChI Key: QCKAICTVQYTIFH-UHFFFAOYSA-N
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Description

Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate (CAS: 96737-45-0) is a specialized organic compound with the molecular formula C₁₂H₂₃NO₄ and a molecular weight of 245.32 g/mol . It features a tert-butoxycarbonyl (Boc) group, a widely used amine-protecting group in organic synthesis, and an ethyl ester moiety. The Boc group provides acid-labile protection, making the compound valuable in multi-step syntheses, particularly in peptide chemistry and pharmaceutical intermediate preparation. Its structure includes a methyl-substituted propanoate backbone, which influences steric and electronic properties during reactions. This compound is cataloged as a research chemical for applications in drug discovery and fine chemical production .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

ethyl 2-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate

InChI

InChI=1S/C12H23NO4/c1-7-16-10(14)9(2)8-13(6)11(15)17-12(3,4)5/h9H,7-8H2,1-6H3

InChI Key

QCKAICTVQYTIFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CN(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate typically involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid

    Substitution: Sodium hydroxide, water

    Reduction: Lithium aluminum hydride, ether

Major Products Formed

    Deprotection: 3-amino-2-methylpropanoic acid

    Substitution: 3-[Boc(methyl)amino]-2-methylpropanoic acid

    Reduction: 3-[Boc(methyl)amino]-2-methylpropanol

Mechanism of Action

The mechanism of action of Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate with structurally or functionally related compounds, focusing on protecting groups, ester variations, and substituent effects.

Boc-Protected Amino Acid Derivatives

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate (CAS: 204514-14-7) Key Difference: Contains a 2,2-dimethyl substitution on the propanoate chain. Impact: Increased steric hindrance reduces reactivity in nucleophilic acyl substitution compared to the target compound. This makes it less favorable in coupling reactions but more stable under harsh conditions .

Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate (CAS: 182486-16-4) Key Difference: Uses a methyl ester instead of ethyl. Impact: Methyl esters hydrolyze faster under basic conditions due to higher electrophilicity. The ethyl ester in the target compound offers enhanced lipophilicity and slower hydrolysis, advantageous for prolonged reaction steps .

3-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid (CAS: 77087-60-6) Key Difference: Lacks the ethyl ester, existing as a free carboxylic acid. Impact: Direct utility in peptide synthesis after Boc deprotection, unlike the target compound, which requires ester hydrolysis or transesterification for further functionalization .

Alternative Protecting Groups

Ethyl 3-((1-(((Benzyloxy)carbonyl)amino)...propanoate (from ) Key Difference: Uses a Cbz (benzyloxycarbonyl) group instead of Boc. Impact: Cbz requires hydrogenolysis for deprotection, limiting compatibility with hydrogenation-sensitive substrates. Boc’s acid-labile nature (removed with TFA) is preferable in multi-step syntheses involving redox-sensitive groups .

Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate (CAS: 1221341-95-2) Key Difference: Features a diethoxyethyl amino-protecting group. Impact: Stability under acidic conditions differs from Boc, offering orthogonal protection strategies. This compound may require specialized cleavage conditions, such as oxidative or reductive methods .

Structural Analogues with Additional Functional Groups

Ethyl (2S,3S)-2-hydroxy-3-((2-methylallyl)amino)-3-phenylpropanoate (from ) Key Difference: Incorporates a hydroxyl group and phenyl substituent. Impact: Enhanced stereochemical complexity (2S,3S configuration) may influence chiral synthesis outcomes. The phenyl group introduces aromaticity, altering solubility and reactivity .

Ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene} butanoate (CAS: 886366-12-7) Key Difference: Contains a hydrazine-indole hybrid structure. This contrasts with the target compound’s primary role as a synthetic intermediate .

Data Tables

Table 1: Comparison of Boc-Protected Amino Acid Derivatives

Compound Name CAS Number Molecular Formula Key Feature Stability/Reactivity Consideration
This compound 96737-45-0 C₁₂H₂₃NO₄ Ethyl ester, Boc protection Acid-labile; stable in basic conditions
Ethyl 3-((Boc)amino)-2,2-dimethylpropanoate 204514-14-7 C₁₃H₂₅NO₄ 2,2-dimethyl substitution High steric hindrance; slower reactions
Methyl 3-(Boc-amino)-2-methylpropanoate 182486-16-4 C₁₀H₁₉NO₄ Methyl ester Faster hydrolysis under basic conditions

Table 2: Comparison with Alternative Protecting Groups

Compound Name Protecting Group Deprotection Method Key Advantage
This compound Boc Acid (e.g., TFA) Compatible with hydrogenation steps
Ethyl 3-(Cbz-amino)...propanoate Cbz Hydrogenolysis Orthogonal to acid-sensitive groups
Methyl 3-(diethoxyethyl-amino)-propanoate Diethoxyethyl Oxidative/reductive methods Stability under acidic conditions

Key Research Findings

Synthetic Utility : The Boc group in the target compound enables efficient deprotection in peptide synthesis, outperforming Cbz in hydrogenation-sensitive contexts .

Ester Stability : Ethyl esters exhibit slower hydrolysis rates than methyl esters, making them preferable for extended reaction sequences .

Steric Effects: Compounds with dimethyl substitutions (e.g., 2,2-dimethylpropanoate) show reduced reactivity in coupling reactions, highlighting the target compound’s balanced steric profile .

Orthogonal Protection : The diethoxyethyl group in analogues offers alternative stability profiles, useful in multi-protection strategies .

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